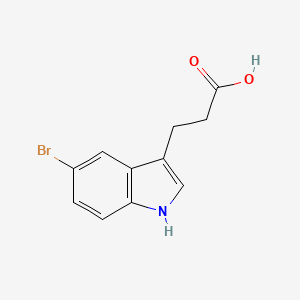

3-(5-bromo-1H-indol-3-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCUGRYTGTWNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593910 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-23-3 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54904-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(5-bromo-1H-indol-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-bromo-1H-indol-3-yl)propanoic acid is a synthetic derivative of the indole-3-propanoic acid scaffold. The indole nucleus is a prevalent motif in a vast array of biologically active natural products and pharmaceutical agents. The strategic placement of a bromine atom at the 5-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the scientific literature.

| Property | Value | Reference |

| CAS Number | 54904-23-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2][4] |

| Molecular Weight | 268.11 g/mol | [1][2][4] |

| Exact Mass | 266.989471 u | [4] |

| Boiling Point | 467.5 ± 30.0 °C at 760 mmHg | [2][4] |

| Density | 1.7 ± 0.1 g/cm³ | [4] |

| Flash Point | 236.5 ± 24.6 °C | [4] |

| Refractive Index | 1.691 | [2] |

| XLogP3 | 2.62 | [4] |

| PSA (Polar Surface Area) | 53.1 Ų | [4] |

Synthesis

A potential synthetic pathway is the Fischer indole synthesis followed by alkylation or the direct alkylation of 5-bromoindole. One general method for the synthesis of indole-3-propionic acids involves the reaction of an indole with acrylic acid in the presence of acetic acid and acetic anhydride.[3]

Below is a conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-(5-bromo-1H-indol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details the necessary starting materials, reagents, reaction conditions, and experimental protocols. All quantitative data is presented in structured tables, and a logical workflow of the synthesis is visualized using a Graphviz diagram.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the bromination of indole to produce the key intermediate, 5-bromoindole. The second step is a Michael addition reaction where 5-bromoindole is reacted with acrylic acid to introduce the propanoic acid side chain at the 3-position of the indole ring.

Experimental Protocols

Step 1: Synthesis of 5-bromoindole

This procedure is adapted from a patented method for the preparation of 5-bromoindole.[1]

Reaction Scheme:

Indole → 5-bromoindole

Reagents and Materials:

-

Indole

-

Ethanol

-

Sodium bisulfite aqueous solution (27%)

-

Acetic anhydride

-

Ethyl acetate

-

Water

-

Bromine

-

Sodium hydroxide aqueous solution (50%)

-

Sodium bisulfite aqueous solution (5.4%)

Experimental Procedure:

-

Formation of Intermediate I: Dissolve 7.2g of indole in 80ml of ethanol. To this solution, add 52g of a 27% aqueous solution of sodium bisulfite dropwise. Stir the reaction mixture at 25°C for 17 hours. After the reaction is complete, filter the mixture, wash the solid with water, and dry to obtain Intermediate I.

-

Formation of Intermediate II: In a separate flask, stir and mix 6g of Intermediate I with 24g of acetic anhydride. Heat the mixture to 72°C for 3 hours. Then, add 7g of ethyl acetate and continue the reaction for another 1.5 hours. Cool the reaction mixture to room temperature, filter, wash, and dry the solid to obtain Intermediate II.

-

Synthesis of 5-bromoindole: Dissolve 4.8g of Intermediate II in 44g of water. Cool the solution to 0°C and add 5.9g of bromine dropwise over 1 hour. Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for another hour. Add 22g of a 5.4% aqueous solution of sodium bisulfite and react for 12 minutes. Subsequently, add 6g of a 50% aqueous solution of sodium hydroxide and reflux the mixture for 15 hours. Cool the reaction solution to induce crystallization. Filter the crystals, wash with water, and dry to yield 5-bromoindole.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material (Indole) | 7.2 g |

| Intermediate I Yield | 14.4 g |

| Intermediate II Yield | 5.6 g |

| Final Product (5-bromoindole) Yield | 2.96 g |

| Purity of 5-bromoindole | 99.2% |

Step 2: Synthesis of this compound

This step involves a Michael addition of 5-bromoindole to acrylic acid. The following is a general procedure based on known reactions of indoles with acrylic acid.[2]

Reaction Scheme:

5-bromoindole + Acrylic acid → this compound

Reagents and Materials:

-

5-bromoindole

-

Acrylic acid

-

Potassium hydroxide

-

Water

-

Hydrochloric acid

-

Ether

Experimental Procedure:

-

In a high-pressure autoclave, combine 5-bromoindole (1 mole equivalent) and acrylic acid (1 mole equivalent).

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Heat the mixture to a temperature in the range of 225-300°C under autogenous pressure for several hours.

-

After the reaction, cool the mixture and add water to dissolve the potassium salt of the product.

-

Extract the aqueous solution with ether to remove any unreacted 5-bromoindole.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Quantitative Data for Step 2 (Estimated):

| Parameter | Value |

| Yield | 60-80% (based on similar reactions) |

Physical and Chemical Properties

The following table summarizes some of the known physical and chemical properties of the final product.[3][4]

| Property | Value |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molar Mass | 268.11 g/mol |

| Boiling Point | 467.5°C at 760 mmHg |

| Density | 1.654 g/cm³ |

| Flash Point | 236.5°C |

| Refractive Index | 1.69 |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

3-(5-bromo-1H-indol-3-yl)propanoic acid mechanism of action

An in-depth analysis of the mechanism of action for 3-(5-bromo-1H-indol-3-yl)propanoic acid is currently limited by the lack of specific studies on this particular molecule in the public domain. However, significant insights can be drawn from the extensive research on its parent compound, Indole-3-propionic acid (IPA). IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and is known to exert its biological effects through various signaling pathways. It is plausible that this compound shares some of these mechanisms, although the bromine substitution at the 5-position of the indole ring may influence its potency, selectivity, and pharmacokinetic properties.

This technical guide will focus on the established mechanism of action of Indole-3-propionic acid as a surrogate, providing a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action of Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid is recognized for its role in host-microbiota signaling. Its primary mechanisms of action involve the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1] Through these receptors, IPA influences a wide range of physiological processes, including immune response, inflammation, and metabolic homeostasis.[1][2]

Pregnane X Receptor (PXR) Activation

PXR is a nuclear receptor that functions as a xenosensor, detecting the presence of foreign substances and regulating the expression of genes involved in their metabolism and clearance. IPA has been identified as a PXR agonist. Upon binding to PXR, IPA induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding event initiates the transcription of genes encoding drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes (e.g., CYP3A4) and P-glycoprotein.

The activation of PXR by IPA has significant implications for drug metabolism and may contribute to its protective effects against xenobiotic-induced toxicity.

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor is another ligand-activated transcription factor that plays a crucial role in sensing environmental stimuli.[1] Similar to PXR, IPA can bind to and activate AhR.[1] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Ligand binding triggers the dissociation of these chaperones and the translocation of AhR to the nucleus. There, it dimerizes with the AhR Nuclear Translocator (ARNT) and binds to specific DNA sequences called Xenobiotic Response Elements (XREs). This interaction drives the expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1), as well as genes that modulate immune responses.[3]

The AhR-mediated signaling of IPA is implicated in its immunomodulatory and anti-inflammatory properties, contributing to the maintenance of intestinal barrier function and immune homeostasis.[2][3]

Signaling Pathways

The activation of PXR and AhR by Indole-3-propionic acid initiates downstream signaling cascades that regulate various cellular functions.

Quantitative Data

Currently, there is a lack of publicly available, quantitative data such as IC50, Ki, or EC50 values specifically for this compound. For the parent compound, Indole-3-propionic acid, quantitative data on its receptor activation is often presented in the context of specific experimental systems and may vary between studies.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| Indole-3-propionic acid | PXR | Reporter Gene Assay | - | - | [1] |

| Indole-3-propionic acid | AhR | Reporter Gene Assay | - | - | [1] |

Note: Specific quantitative values (e.g., EC50) for IPA's activation of PXR and AhR are not consistently reported across general literature and would require access to specialized databases or primary research articles.

Experimental Protocols

The following are generalized protocols for assays commonly used to investigate the mechanism of action of compounds like Indole-3-propionic acid.

PXR and AhR Reporter Gene Assays

These assays are fundamental for determining if a compound activates PXR or AhR and for quantifying its potency.

Objective: To measure the ability of a test compound to activate PXR or AhR and induce the expression of a reporter gene.

Methodology:

-

Cell Culture: HEK293T or other suitable mammalian cells are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with plasmids encoding:

-

Full-length human PXR or AhR.

-

A reporter plasmid containing multiple copies of the PXR response element (PXRE) or Xenobiotic Response Element (XRE) upstream of a luciferase or β-galactosidase reporter gene.

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound or IPA) or a known agonist (positive control) for 24-48 hours.

-

Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control enzyme (e.g., Renilla luciferase) is measured using a luminometer.

-

Data Analysis: The reporter activity is normalized to the control. The fold induction relative to vehicle-treated cells is calculated, and dose-response curves are generated to determine EC50 values.

Conclusion

References

- 1. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activities of 3-(5-bromo-1H-indol-3-yl)propanoic acid: A Technical Overview for Researchers

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the synthetic indole derivative, 3-(5-bromo-1H-indol-3-yl)propanoic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its potential pharmacological profile based on extensive research into structurally similar 5-bromoindole analogues. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indole compounds. The information presented herein covers potential anticancer, antimicrobial, and neurological activities, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenation, particularly bromination at the 5-position of the indole ring, has been shown to significantly modulate the electronic properties and biological activities of these molecules, often enhancing their therapeutic potential.[1] this compound, a derivative of this class, holds promise for exhibiting significant biological effects. This guide explores these potential activities by examining the established pharmacology of its close structural relatives.

Synthesis

Experimental Protocol: Hypothetical Synthesis

-

Bromination of Indole: Indole can be selectively brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF).

-

Mannich Reaction: The resulting 5-bromoindole can undergo a Mannich reaction with formaldehyde and dimethylamine to yield the corresponding gramine derivative.

-

Cyanation: The gramine derivative can then be treated with a cyanide source, such as sodium or potassium cyanide, to introduce a nitrile group, forming the indole-3-acetonitrile derivative.

-

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group will yield the desired this compound.

Potential Biological Activities

Based on the activities of related 5-bromoindole derivatives, this compound is predicted to have potential applications in oncology, infectious diseases, and neurology.

Anticancer Activity

Numerous 5-bromoindole derivatives have demonstrated significant anticancer properties. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

3.1.1. Inhibition of EGFR Tyrosine Kinase

Derivatives of 5-bromoindole-2-carboxylic acid have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overactivation of the EGFR pathway is a common driver of tumor growth.

Quantitative Data: Anticancer Activity of 5-Bromoindole Analogs

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-bromo-7-azaindolin-2-one derivative 23c | A549 (Lung) | 3.103 | [4] |

| 5-bromo-7-azaindolin-2-one derivative 23d | Skov-3 (Ovarian) | 3.721 | [4] |

| 5-bromo-7-azaindolin-2-one derivative 23p | HepG2 (Liver) | 2.357 | [4] |

| 5-bromo-7-azaindolin-2-one derivative 23p | A549 (Lung) | 3.012 | [4] |

| 5-bromo-7-azaindolin-2-one derivative 23p | Skov-3 (Ovarian) | 2.876 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity [1]

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the 5-bromoindole derivative in the complete growth medium and add to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Activity

The indole scaffold is present in many compounds with potent antimicrobial properties. 5-bromoindole derivatives have been shown to be effective against a range of pathogenic bacteria.

Quantitative Data: Antibacterial Activity of 5-Bromoindole-2-carboxamides [5]

| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. Typhi (MIC, µg/mL) |

| 7a | 0.35 | 0.45 | 0.95 |

| 7b | 0.40 | 0.55 | 1.10 |

| 7c | 0.45 | 0.60 | 1.25 |

| Gentamicin (Standard) | 0.50 | 0.75 | 1.50 |

| Ciprofloxacin (Standard) | 0.60 | 0.85 | 1.75 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Prepare serial twofold dilutions of the 5-bromoindole derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Effects

Indole derivatives are well-known for their diverse effects on the central nervous system, partly due to the structural similarity of the indole ring to neurotransmitters like serotonin. 5-Bromoindole derivatives are being explored for their potential in treating neurological and neurodegenerative disorders.[6][7]

3.3.1. Glycogen Synthase Kinase 3 (GSK-3) Inhibition

5-Bromoindole has been identified as a scaffold for the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[6] Dysregulation of GSK-3 is implicated in various neurological diseases, including Alzheimer's disease.

Experimental Protocol: In Vitro GSK-3β Kinase Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

-

Compound Addition: Add the 5-bromoindole derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a defined period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., ELISA) or a luminescence-based assay that quantifies the remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

Conclusion

While direct biological data for this compound is currently scarce, the extensive research on its structural analogues strongly suggests its potential as a bioactive molecule. The 5-bromoindole scaffold has consistently demonstrated potent anticancer, antimicrobial, and neurological activities. The propanoic acid side chain at the 3-position may further influence its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound. Further investigation, including its synthesis and comprehensive biological evaluation, is warranted to fully elucidate its pharmacological profile and potential as a novel therapeutic agent. The experimental protocols and pathway diagrams presented here offer a starting point for such future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(5-bromo-1H-indol-3-yl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Indolepropanoic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The core structure, characterized by an indole nucleus linked to a propanoic acid moiety, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a bromine atom at the 5-position of the indole ring, yielding 3-(5-bromo-1H-indol-3-yl)propanoic acid, has been shown to modulate the pharmacological properties of these molecules, leading to enhanced potency and selectivity for various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and their analogs, aimed at researchers, scientists, and drug development professionals.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, can be achieved through several established synthetic routes. A common starting material is 5-bromoindole.

A general synthetic pathway is outlined below:

Further derivatization of the propanoic acid chain allows for the generation of a diverse library of analogs, including esters, amides, and other functionalized molecules. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic properties of the compounds.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications, primarily focusing on their anticancer and enzyme inhibitory activities.

Anticancer Activity

Several studies have highlighted the potential of bromo-substituted indolepropanoic acid analogs as anticancer agents. For instance, a series of 5-(3-indolyl)-1,3,4-thiadiazoles, including a derivative with a 5-bromo indolyl substituent, demonstrated significant cytotoxicity against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5m (5-(5-Bromo-1H-indol-3-yl)-2-(4-benzyloxy-3-methoxyphenyl)-1,3,4-thiadiazole) | PaCa2 (Pancreatic) | 1.5 | [1] |

The mechanism of action for the anticancer effects of these compounds is often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Indole compounds, in general, have been reported to target the PI3K/Akt/mTOR/NF-κB signaling pathway, which is frequently dysregulated in cancer.

References

Crystal Structure of 3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Comprehensive Analysis

An in-depth examination of the crystallographic data and experimental protocols for 3-(5-bromo-1H-indol-3-yl)propanoic acid remains elusive as detailed structural information is not currently available in public crystallographic databases. Extensive searches for the crystal structure, including specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles, did not yield any published results for this specific compound.

While the synthesis of various bromo-indole derivatives has been documented, the specific crystallization and subsequent X-ray diffraction analysis of this compound have not been detailed in the surveyed scientific literature. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, does not contain an entry for this molecule.

This guide, therefore, serves to highlight the absence of this critical data and to provide a framework for the type of information that would be presented had the crystal structure been determined and published. For researchers and drug development professionals, the crystal structure would provide invaluable insights into the molecule's three-dimensional conformation, intermolecular interactions, and potential binding modes with therapeutic targets.

Hypothetical Data Presentation

Should the crystal structure of this compound be determined, the following tables would be populated with precise quantitative data.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₁H₁₀BrNO₂ |

| Formula weight | 268.11 g/mol |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | e.g., a Å |

| b | e.g., b Å |

| c | e.g., c Å |

| α | e.g., 90° |

| β | e.g., β ° |

| γ | e.g., 90° |

| Volume | e.g., V ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., ρ g/cm³ |

| Absorption coefficient | e.g., μ mm⁻¹ |

| F(000) | e.g., F(000) |

| Data collection | |

| Reflections collected | e.g., N |

| Independent reflections | e.g., N_unique [R(int) = R] |

| Refinement | |

| Goodness-of-fit on F² | e.g., GOF |

| Final R indices [I>2σ(I)] | e.g., R₁ = R, wR₂ = R |

| R indices (all data) | e.g., R₁ = R, wR₂ = R |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1-C5 | e.g., l | C4-C5-C6 | e.g., θ |

| N1-C2 | e.g., l | C2-N1-C7a | e.g., θ |

| C3-C8 | e.g., l | N1-C2-C3 | e.g., θ |

| C9-O1 | e.g., l | O1-C9-O2 | e.g., θ |

| C9-O2 | e.g., l | O1-C9-C8 | e.g., θ |

Prospective Experimental Protocols

A detailed experimental section would typically include the synthesis of the compound followed by the crystallization method and the parameters for X-ray data collection and structure refinement.

Synthesis of this compound

The synthesis would likely follow established methods for the alkylation of indoles. A potential synthetic route is illustrated in the workflow diagram below. This would involve the reaction of 5-bromoindole with a suitable three-carbon synthon, such as acrylic acid or a derivative, under appropriate reaction conditions.

Crystallization

Single crystals suitable for X-ray diffraction would be grown, typically through methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent or solvent system would be critical and determined empirically.

Data Collection and Structure Solution

A single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting diffraction pattern would be used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualizations of Methodologies

In the absence of specific experimental data, the following diagrams illustrate the general workflows that would be employed in the synthesis and structural determination of the target compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Standard experimental workflow for determining the crystal structure of a small molecule.

Conclusion

The determination and publication of the crystal structure of this compound would be a valuable contribution to the fields of medicinal chemistry and materials science. It would enable detailed computational studies, aid in the design of new derivatives with potentially enhanced biological activities, and provide a deeper understanding of the solid-state properties of this class of compounds. Researchers in possession of this compound are encouraged to pursue its crystallization and structural analysis to fill this gap in the scientific literature.

Solubility Profile of 3-(5-bromo-1H-indol-3-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-bromo-1H-indol-3-yl)propanoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility and presents a framework for data collection and interpretation. Furthermore, it explores potential signaling pathways where indolepropanoic acid derivatives may exert biological effects, offering context for its application in drug development.

Introduction

This compound is a derivative of indole-3-propanoic acid, a tryptophan metabolite produced by gut microbiota. Indole-3-propanoic acid and its derivatives are of significant interest to the scientific community due to their potential roles in various physiological and pathological processes. Understanding the solubility of this brominated analog is a critical first step in its preclinical development, influencing formulation, bioavailability, and in vitro assay design.

Data Presentation: Framework for Solubility Determination

Quantitative solubility data is crucial for comparative analysis and informed decision-making in research and development. The following table provides a structured format for recording experimentally determined solubility values for this compound in a range of common laboratory solvents.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Observations |

| Aqueous | Water | 25 | Shake-flask (or other) | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-flask (or other) | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-flask (or other) | ||

| Dimethylformamide (DMF) | 25 | Shake-flask (or other) | |||

| Acetonitrile (ACN) | 25 | Shake-flask (or other) | |||

| Polar Protic | Methanol | 25 | Shake-flask (or other) | ||

| Ethanol | 25 | Shake-flask (or other) | |||

| Isopropanol | 25 | Shake-flask (or other) | |||

| Nonpolar | Hexane | 25 | Shake-flask (or other) | ||

| Toluene | 25 | Shake-flask (or other) |

Experimental Protocols for Solubility Determination

A standardized protocol is essential for generating reproducible solubility data. The following is a general and widely accepted method for determining the solubility of a solid organic compound in a given solvent.[2][3][4]

General Shake-Flask Method

This method is considered the gold standard for solubility determination.

Materials:

-

This compound

-

Selected solvents (as listed in the table above)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Spatula

-

Vortex mixer or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on a vortex mixer or orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared to accurately determine the solubility.

-

Data Recording: Record the determined solubility in mg/mL in the data presentation table.

Logical Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound in various solvents.

Potential Signaling Pathways

Derivatives of indole-3-propanoic acid have been shown to interact with several key signaling pathways.[5][6][7] While the specific interactions of the 5-bromo derivative have yet to be elucidated, the following diagram presents a hypothetical signaling cascade based on the known activities of the parent compound. This can serve as a starting point for investigating the mechanism of action of this compound.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals working with this compound. By following the outlined experimental protocols for solubility determination and utilizing the structured data presentation format, consistent and comparable results can be achieved. The provided diagrams offer a visual representation of the experimental workflow and potential biological pathways, which can guide future research into the therapeutic potential of this compound. As more data becomes available, a more complete understanding of the physicochemical properties and biological activities of this compound will emerge.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.ws [chem.ws]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole-3-propionic acid enhances glycolytic myofiber formation in piglets through PI3K-mTOR activation and gut microbiota-driven tryptophan metabolic alteration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of 3-(5-bromo-1H-indol-3-yl)propanoic Acid

Disclaimer: Scientific literature with in-depth experimental data specifically on 3-(5-bromo-1H-indol-3-yl)propanoic acid is limited. This guide provides a comprehensive overview of the available information and draws potential insights from closely related compounds to fulfill the core requirements of the user request. The biological activities and signaling pathways of the parent compound, indole-3-propionic acid, and other 5-bromoindole derivatives are presented for contextual understanding and are not experimentally verified for this compound itself.

Physicochemical Properties

This compound, with the CAS number 54904-23-3, is a halogenated derivative of the tryptophan metabolite, indole-3-propionic acid.[1][2] Its fundamental physicochemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molecular Weight | 268.11 g/mol | [1] |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 87.0 - 94.0 °C | [3] |

| Boiling Point | 467.5 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 236.5 ± 24.6 °C | [1] |

| pKa | 16.04 ± 0.30 (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [3] |

Synthesis and Experimental Protocols

A general workflow for a potential synthesis is outlined below:

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar indolepropanoic acids and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromoindole in a suitable solvent (e.g., a high-boiling point ether or an aqueous base).

-

Addition of Reagents: Add a molar excess of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution. Subsequently, add the alkylating agent, such as acrylic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways (Inferred)

There is a lack of direct studies on the biological activity of this compound. However, the activities of its parent compound, indole-3-propionic acid (IPA), and other 5-bromoindole derivatives provide insights into its potential therapeutic applications.

Insights from Indole-3-Propionic Acid (IPA)

IPA is a well-studied metabolite produced by the gut microbiota from tryptophan. It is known to have several beneficial effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[4][5] The primary molecular targets of IPA are the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[5]

Insights from other 5-Bromoindole Derivatives

Research on other molecules containing the 5-bromoindole scaffold suggests potential anticancer and antimicrobial activities.

-

Anticancer Activity: Several 5-bromoindole derivatives have been investigated as potential anticancer agents. For instance, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, showing antiproliferative activity against various cancer cell lines.[6][7][8] Other studies on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles have demonstrated cytotoxicity against lung and cervical cancer cell lines, potentially through the inhibition of tubulin polymerization.[9][10]

-

Antimicrobial Activity: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of a bromine atom can enhance this activity. While specific data for this compound is not available, the broader class of 5-bromoindole derivatives has been explored for the development of new antibacterial and antifungal agents.[11]

Quantitative Data

A thorough search of the scientific literature did not yield any specific quantitative biological data, such as IC₅₀ or EC₅₀ values, for this compound. The available research focuses on other related indole derivatives. For context, some reported IC₅₀ values for other 5-bromoindole compounds are presented below, but it must be emphasized that these are not for the title compound.

| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |

| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | A549 (Lung Cancer) | 2.72 - 9.94 µM | [9] |

| 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | HeLa (Cervical Cancer) | 7.95 - 12.89 µM | [9] |

Conclusion

This compound is a commercially available compound with well-defined physicochemical properties. However, it remains a largely understudied molecule in the scientific literature. While a plausible synthetic route can be proposed, detailed experimental protocols and characterization data are not publicly available in peer-reviewed journals.

The biological potential of this compound is currently inferred from its parent molecule, indole-3-propionic acid, and other 5-bromoindole derivatives. These related compounds suggest that potential areas for future investigation could include its effects on inflammatory pathways, its potential as an anticancer agent (for example, through kinase inhibition), and its antimicrobial properties.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel research. Future studies should focus on establishing a robust synthesis, followed by a comprehensive biological evaluation to determine its bioactivities and mechanism of action, thereby filling the current knowledge gap.

References

- 1. echemi.com [echemi.com]

- 2. danabiosci.com [danabiosci.com]

- 3. benchchem.com [benchchem.com]

- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-propionic acid function through PXR and AhR, molecular signaling pathways, and antitoxic role in underlying diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide: 5-Bromo-indol-3-propionic Acid (CAS 54904-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-indol-3-propionic acid, identified by CAS number 54904-23-3, is a halogenated derivative of the well-studied indole-3-propionic acid (IPA). While research on this specific bromo-derivative is limited, its structural similarity to IPA suggests potential for investigation in various biological contexts. This technical guide provides a summary of the available physicochemical properties of 5-Bromo-indol-3-propionic acid and outlines a putative synthesis strategy based on established chemical methodologies for related compounds. Due to the current scarcity of published research, this document also highlights the known biological activities and mechanisms of the parent compound, indole-3-propionic acid, to offer a potential framework for future investigation of its 5-bromo analog.

Physicochemical Properties

Quantitative data for 5-Bromo-indol-3-propionic acid is not extensively reported in publicly accessible literature. The following table summarizes the key physicochemical properties that have been identified.

| Property | Value |

| CAS Number | 54904-23-3 |

| Chemical Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Boiling Point | 467.5 °C |

Note: Further experimental determination of properties such as melting point, solubility, and pKa is required for a comprehensive profile.

Synthesis and Experimental Protocols

Putative Synthesis Workflow

A potential synthetic pathway could start from indole, proceed to 5-bromoindole, and then to the final product.

Caption: Proposed two-step synthesis of 5-Bromo-indol-3-propionic acid.

Experimental Protocol: Synthesis of 5-Bromoindole (Precursor)

Several methods for the synthesis of 5-bromoindole have been reported. One common approach involves the direct bromination of indole, often with protection of the indole nitrogen.

Materials:

-

Indole

-

A suitable brominating agent (e.g., N-Bromosuccinimide (NBS))

-

An appropriate solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Reagents for workup and purification (e.g., water, sodium thiosulfate solution, ethyl acetate, hexane)

Procedure:

-

Dissolve indole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., 0 °C) using an ice bath.

-

Slowly add the brominating agent (e.g., NBS) portion-wise to the stirred solution, maintaining the low temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromo-indol-3-propionic acid

The subsequent step would involve the alkylation of 5-bromoindole at the C3 position.

Materials:

-

5-Bromoindole

-

Acrylic acid

-

A suitable base (e.g., a strong base like sodium hydroxide in a suitable solvent, or a non-nucleophilic base)

-

An appropriate high-boiling point solvent for the reaction.

Procedure:

-

In a reaction vessel, combine 5-bromoindole, acrylic acid, and the chosen base in a suitable solvent.

-

Heat the reaction mixture to an elevated temperature and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with an aqueous acid solution (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Potential Uses and Biological Activity (Inferred from Indole-3-propionic Acid)

Currently, there is a lack of published data on the specific biological activities and uses of 5-Bromo-indol-3-propionic acid. However, the parent compound, indole-3-propionic acid (IPA), is a well-researched metabolite produced by the gut microbiota from tryptophan. It exhibits a range of biological effects, which may provide a basis for investigating the 5-bromo derivative.

Known Biological Activities of Indole-3-propionic Acid

-

Antioxidant Properties: IPA is a potent scavenger of free radicals and has been shown to protect against oxidative stress.

-

Neuroprotection: Studies have indicated that IPA may have neuroprotective effects in models of neurodegenerative diseases.

-

Anti-inflammatory Effects: IPA has been reported to possess anti-inflammatory properties.

-

Modulation of Gut Microbiota: As a microbial metabolite, IPA plays a role in the complex interplay between the host and gut bacteria.

Potential Signaling Pathways of Interest (Based on Indole-3-propionic Acid)

The biological effects of IPA are mediated through various signaling pathways. The introduction of a bromine atom at the 5-position of the indole ring could potentially modulate its interaction with these targets.

Caption: Potential signaling pathways influenced by Indole-3-propionic Acid.

Future Research Directions

The lack of data on 5-Bromo-indol-3-propionic acid presents a clear opportunity for further research. Key areas for investigation include:

-

Development and optimization of a robust synthesis protocol.

-

Comprehensive characterization of its physicochemical properties.

-

In vitro and in vivo studies to determine its biological activities, including antioxidant, anti-inflammatory, and neuroprotective potential.

-

Investigation of its mechanism of action and interaction with key signaling pathways.

-

Comparative studies with indole-3-propionic acid to understand the influence of the 5-bromo substitution on its biological profile.

Conclusion

5-Bromo-indol-3-propionic acid (CAS 54904-23-3) is a compound with limited available information. Based on the known biological significance of its parent molecule, indole-3-propionic acid, this bromo-derivative represents an interesting target for chemical synthesis and biological evaluation. The protocols and inferred biological context provided in this guide are intended to serve as a foundation for researchers and scientists to initiate further exploration of this potentially valuable molecule in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 3-(5-bromo-1H-indol-3-yl)propanoic acid, a compound of interest in medicinal chemistry and drug development. The protocol is based on established methodologies for the synthesis of indole-3-propionic acid derivatives.

Introduction

Indole-3-propionic acid (IPA) and its derivatives are metabolites of tryptophan, produced by the gut microbiota, and have garnered significant interest for their biological activities, including neuroprotective and anti-inflammatory effects. The brominated analog, this compound, is a valuable compound for structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules. The synthesis protocol outlined below involves the direct reaction of 5-bromo-1H-indole with acrylic acid.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 5-bromo-1H-indole with acrylic acid in the presence of an acid catalyst. This method is advantageous due to its directness and relatively straightforward procedure.

Reaction Scheme:

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | 5-bromo-1H-indole, Acrylic acid |

| Reagents/Catalysts | Acetic acid, Acetic anhydride |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Product Molar Mass | 268.11 g/mol |

| Typical Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Purification Method | Recrystallization (e.g., from ethanol/water) |

Experimental Protocol

Materials:

-

5-bromo-1H-indole

-

Acrylic acid

-

Glacial acetic acid

-

Acetic anhydride

-

Ethanol

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1H-indole (1.0 equivalent).

-

Addition of Reagents: To the flask, add glacial acetic acid and acetic anhydride. The typical ratio is a mixture of acetic acid and acetic anhydride serving as both solvent and catalyst. Add acrylic acid (1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring. A precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

-

Purification:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Add a small amount of activated carbon and heat the solution to reflux for 10-15 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Simplified pathway of tryptophan metabolism by gut microbiota leading to Indole-3-Propionic Acid (IPA) and its biological effects.

Application Notes and Protocols for the Experimental Use of 3-(5-bromo-1H-indol-3-yl)propanoic Acid in Cell Culture

Disclaimer: As of the current date, specific experimental data on the use of 3-(5-bromo-1H-indol-3-yl)propanoic acid in cell culture is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related indole-propanoic acid derivatives and are intended to serve as a foundational guide for researchers initiating studies with this compound. It is strongly recommended that investigators perform dose-response studies and endpoint analyses specific to their cell lines and experimental systems.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. The indole nucleus is a key component of the amino acid tryptophan and is found in many biologically active natural products and synthetic compounds with anticancer, anti-inflammatory, and neuroprotective properties. The propanoic acid moiety can enhance solubility and provide a handle for further chemical modification.

This document provides proposed methods for investigating the in vitro effects of this compound, a synthetic indole derivative, in cell culture. The protocols outlined below are designed to assess its cytotoxic and potential signaling pathway modulatory effects, drawing parallels from related compounds such as indole-3-propionic acid (IPA) and other functionalized indole-propanoic acids.

Potential Applications

Based on the known bioactivities of related indole compounds, this compound may be investigated for its potential role in:

-

Oncology Research: Assessing its cytotoxic or cytostatic effects on various cancer cell lines.

-

Immunology and Inflammation: Investigating its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade.

-

Neuroscience: Exploring its potential neuroprotective effects in models of neurodegenerative diseases.

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate how experimental results for this compound could be structured. Researchers will need to generate their own data.

| Cell Line | Assay Type | Parameter | Value (µM) | Treatment Duration (h) |

| HeLa (Cervical Cancer) | MTT Assay | IC50 | 75 | 48 |

| Jurkat (T-cell Leukemia) | Annexin V/PI | EC50 (Apoptosis) | 50 | 24 |

| SW480 (Colon Cancer) | Cell Viability | IC50 | 120 | 72 |

| HCT116 (Colon Cancer) | Cell Viability | IC50 | 95 | 72 |

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 200 µM.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Target cell line (e.g., Jurkat)

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density and treat with the compound at its determined EC50 concentration for 24 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway

Based on studies of related indole-propanoic acid and propionic acid compounds, a plausible mechanism of action could involve the inhibition of pro-survival signaling pathways like NF-κB and Akt/mTOR.

Caption: Proposed inhibitory mechanism on Akt/mTOR and NF-κB signaling pathways.

Application Notes and Protocols for 3-(5-bromo-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 3-(5-bromo-1H-indol-3-yl)propanoic acid as a research tool. Due to its structural similarity to the plant hormone auxin (indole-3-acetic acid, IAA) and the known auxin-like activity of indole-3-propanoic acid (IPA), this compound is a prime candidate for investigating the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB)-Aux/IAA auxin signaling pathway. The following protocols are designed to enable researchers to characterize the potential auxin agonist or antagonist properties of this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 54904-23-3 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] |

| Molar Mass | 268.11 g/mol | [1] |

| Boiling Point | 467.5°C at 760 mmHg | [1] |

| Flashing Point | 236.5°C | [1] |

| Density | 1.654 g/cm³ | [1] |

Section 1: Proposed Biological Activity and Mechanism of Action

Based on its structural analogy to indole-3-propanoic acid, this compound is hypothesized to function as a modulator of the TIR1/AFB-Aux/IAA auxin signaling pathway in plants. This pathway is central to regulating gene expression and various developmental processes.

The proposed mechanism involves the binding of the compound to the TIR1/AFB F-box protein, which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding can either mimic or block the action of natural auxin (IAA).

-

As an Agonist: The compound would promote the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAA proteins. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

-

As an Antagonist: The compound would bind to TIR1/AFB but fail to promote the interaction with Aux/IAA proteins, thereby competitively inhibiting the binding of endogenous auxin and stabilizing the Aux/IAA repressors.

The following diagram illustrates the proposed signaling pathway.

References

Application Notes and Protocols: Antimicrobial Activity of 3-(5-bromo-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The indole scaffold is a key component in various natural and synthetic molecules with demonstrated efficacy against a range of microbial pathogens.[2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of a specific indole derivative, 3-(5-bromo-1H-indol-3-yl)propanoic acid. The protocols outlined herein describe standard methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and antimicrobial activity through the agar well diffusion method.

Data Presentation

The antimicrobial efficacy of this compound can be quantified and summarized for clear comparison. The following tables present hypothetical, yet representative, data for the compound against common bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |

| Escherichia coli | ATCC 25922 | 32 | 128 | 4 | Bacteriostatic |

| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Low Efficacy |

| Candida albicans | ATCC 90028 | 32 | 64 | 2 | Fungicidal |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[4]

Table 2: Zone of Inhibition for this compound (100 µ g/well )

| Test Organism | Strain ID | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 18 | Susceptible |

| Escherichia coli | ATCC 25922 | 14 | Intermediate |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | Resistant |

| Candida albicans | ATCC 90028 | 15 | Susceptible |

Note: Interpretation of zone diameters is dependent on the specific assay conditions and established breakpoints.

Putative Mechanism of Action

While the precise mechanism of action for this compound is yet to be fully elucidated, indole derivatives are known to exert their antimicrobial effects through various pathways. These can include the disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[5][6] The presence of a bromine atom may enhance its activity, potentially through the oxidation of essential protein thiols, leading to enzyme inhibition and subsequent microbial growth inhibition.[7][8]

Caption: Putative mechanisms of antimicrobial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Test microorganism strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland standard

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Preparation of Inoculum: From a fresh culture (18-24 hours), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Dispense 100 µL of sterile broth into each well of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][11][12]

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates or appropriate agar

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.

-

Plating: Spread the aliquot onto a sterile MHA plate.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Caption: Workflow for MBC determination.

Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity and provides a qualitative measure of the efficacy of a compound.[13][14]

Materials:

-

This compound

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Test microorganism strains

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread a standardized bacterial suspension (0.5 McFarland) over the entire surface of an MHA plate to create a lawn.

-

Creating Wells: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Application of Test Compound: Add a specific volume (e.g., 100 µL) of a known concentration of the this compound solution into each well.

-

Controls: Use a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).

-

Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Caption: Workflow for Agar Well Diffusion Assay.

References

- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benchchem.com [benchchem.com]

- 5. Controlling bacterial behavior with indole-containing natural products and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. microchemlab.com [microchemlab.com]

- 13. botanyjournals.com [botanyjournals.com]

- 14. chemistnotes.com [chemistnotes.com]

Application Notes and Protocols for Antiviral Studies of 3-(5-bromo-1H-indol-3-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antiviral applications of 3-(5-bromo-1H-indol-3-yl)propanoic acid, a member of the promising indole class of compounds. Indole derivatives have demonstrated a broad spectrum of antiviral activities, making this compound a candidate for further investigation.[1][2] This document outlines detailed protocols for preliminary in vitro evaluation of its antiviral efficacy and cytotoxicity, along with potential mechanisms of action to explore.

Introduction to Indole Derivatives as Antiviral Agents

The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3][4] Numerous indole derivatives have been developed and investigated as potent antiviral agents, targeting a range of viruses by inhibiting different stages of the viral life cycle.[5] Marketed antiviral drugs containing the indole moiety, such as Arbidol (Umifenovir), underscore the therapeutic potential of this chemical class.[5] Indole compounds have shown promise against various viruses, including influenza, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and coronaviruses like SARS-CoV-2.[1][5][6][7][8][9]

The proposed compound, this compound, possesses the core indole structure with substitutions that may enhance its antiviral activity and pharmacokinetic properties. The bromo- substitution, in particular, is a common feature in bioactive molecules that can influence binding affinity and metabolic stability.

Potential Mechanisms of Action

Based on the activities of other indole derivatives, this compound could potentially exert its antiviral effects through various mechanisms[10][11]:

-

Inhibition of Viral Entry and Fusion: Some indole compounds can interfere with the interaction between viral glycoproteins and host cell receptors, preventing the virus from entering the cell.[5]

-